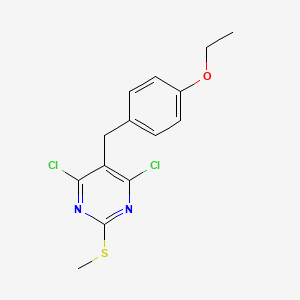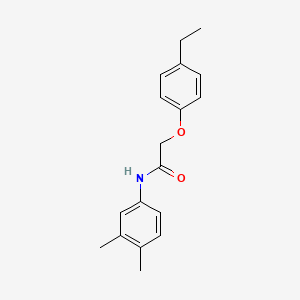
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PBD, and it has been widely used in various fields, including biology, chemistry, and medicine.
Mecanismo De Acción
The mechanism of action of PBD is based on its ability to bind to DNA and RNA. PBD binds to the minor groove of DNA and RNA, causing a change in the conformation of the nucleic acid. This change in conformation can lead to the inhibition of DNA and RNA synthesis, which can be used in various applications, including cancer treatment.
Biochemical and Physiological Effects
PBD has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. PBD has also been shown to have anti-inflammatory and antioxidant properties, which can be used in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PBD in lab experiments is its unique photophysical properties, which make it an excellent fluorescent probe for various applications. However, one of the limitations of using PBD is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are various future directions for the use of PBD in scientific research. One of the main areas of focus is the development of new materials, such as organic light-emitting diodes and solar cells. PBD can also be used in the development of new cancer treatments, as it has been shown to induce apoptosis in cancer cells. Additionally, PBD can be used in the development of new imaging techniques, such as super-resolution microscopy.
Conclusion
In conclusion, 2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a unique compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields, including biology, chemistry, and medicine. PBD has been shown to have various biochemical and physiological effects and has been used in various applications, including cancer treatment and the development of new materials. There are various future directions for the use of PBD in scientific research, and it is expected that this compound will continue to play an important role in scientific research in the future.
Métodos De Síntesis
The synthesis of PBD involves the reaction of 4-methoxy-4'-bromobiphenyl with 2-methylphenylhydrazine to form the intermediate product, which is then reacted with cyanogen bromide to form the final product. This method has been well established and has been used to produce PBD in large quantities for scientific research.
Aplicaciones Científicas De Investigación
PBD has been widely used in scientific research due to its unique photophysical properties. This compound has been used as a fluorescent probe for various applications, including DNA sequencing, protein labeling, and cell imaging. PBD has also been used in the development of new materials, such as organic light-emitting diodes and solar cells.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-5-3-4-6-20(15)22-24-23-21(26-22)18-9-7-16(8-10-18)17-11-13-19(25-2)14-12-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCTFPVFKKIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Methoxybiphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)



![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)
